molecular formula C6H5Br2ClN2 B2438742 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine CAS No. 1864051-77-3

2,4-Dibromo-6-chloro-5-methylpyridin-3-amine

Cat. No.: B2438742
CAS No.: 1864051-77-3
M. Wt: 300.38
InChI Key: MABQQYTUCXQPLV-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloro-5-methylpyridin-3-amine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine, chlorine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 6-chloro-5-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chloro-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-chloropyridin-3-amine
  • 2,4-Dichloro-6-methylpyridin-3-amine
  • 2,4-Dibromo-5-methylpyridin-3-amine

Uniqueness

2,4-Dibromo-6-chloro-5-methylpyridin-3-amine is unique due to the specific combination of bromine, chlorine, and methyl groups on the pyridine ring. This combination provides distinct reactivity and electronic properties, making it suitable for specialized applications in medicinal chemistry and material science .

Properties

IUPAC Name

2,4-dibromo-6-chloro-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2ClN2/c1-2-3(7)4(10)5(8)11-6(2)9/h10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABQQYTUCXQPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1Cl)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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